Dimethyl 3-(acetyloxy)pentanedioate
Description
Dimethyl 3-(acetyloxy)pentanedioate is a diester derivative of pentanedioic acid (glutaric acid) with an acetyloxy substituent at the third carbon. These compounds are characterized by a central glutaric acid backbone with esterified carboxyl groups (typically methyl or ethyl esters) and variable substituents at the third carbon position, which dictate their chemical reactivity, biological activity, and industrial applications .
Properties
CAS No. |
90613-44-8 |
|---|---|
Molecular Formula |
C9H14O6 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
dimethyl 3-acetyloxypentanedioate |
InChI |
InChI=1S/C9H14O6/c1-6(10)15-7(4-8(11)13-2)5-9(12)14-3/h7H,4-5H2,1-3H3 |
InChI Key |
XAMRQWZJMJZDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-(acetyloxy)pentanedioate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxyglutaric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(acetyloxy)pentanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 3-hydroxyglutaric acid and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-Hydroxyglutaric acid and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-(acetyloxy)pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 3-(acetyloxy)pentanedioate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of active metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular functions and metabolic processes.
Comparison with Similar Compounds
Structural Analogues by Substituent Type
Aryl-Substituted Derivatives
- Used in pharmaceutical intermediates due to its electron-withdrawing fluorine atom, which influences metabolic stability . Applications: Likely serves as a precursor for fluorinated bioactive molecules.
Alkyl-Substituted Derivatives
- 1,5-Dimethyl 3-(2-Methylpropyl)Pentanedioate
Functionalized Derivatives
- Dimethyl 3-(Cyanomethyl)Pentanedioate Molecular Formula: C₈H₁₁NO₄ Key Properties: The cyanomethyl group introduces strong electron-withdrawing effects, enhancing electrophilicity. Used in cyclization reactions to generate heterocyclic compounds .
- Dimethyl 3-(Nitromethyl)Pentanedioate Molecular Formula: C₈H₁₃NO₆ Key Properties: Nitromethyl group facilitates nitro-aldol reactions. High polarity due to the nitro group impacts solubility in organic solvents .
Metabolite Derivatives
- Dimethyl 3-[2-(Ethylsulfonyl)Propyl]Pentanedioate (DME)
Physicochemical and Reactivity Comparisons
*Note: Properties inferred from analogous structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
